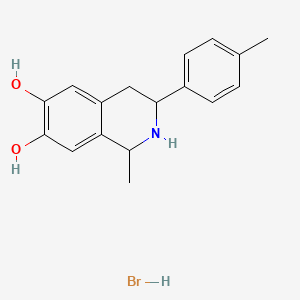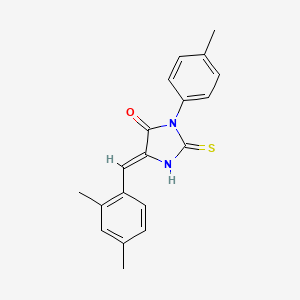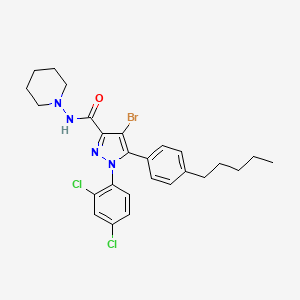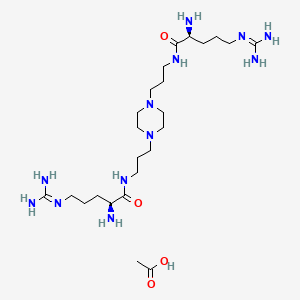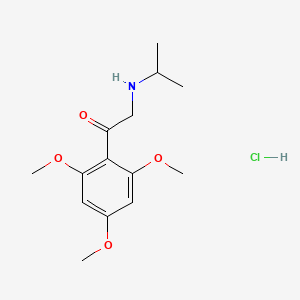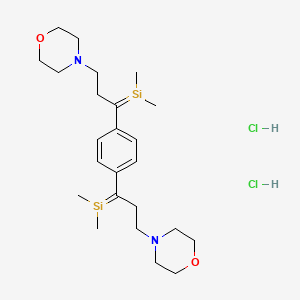
Morpholine, 4,4'-(p-phenylene)bis(dimethylsilylene)bis(trimethylene)di-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 4,4’-(p-phenylene)bis(dimethylsilylene)bis(trimethylene)di-, dihydrochloride is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes morpholine rings, phenylene groups, and dimethylsilylene linkages. The dihydrochloride form indicates the presence of two hydrochloride ions associated with the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4,4’-(p-phenylene)bis(dimethylsilylene)bis(trimethylene)di-, dihydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the morpholine rings and the phenylene groups, followed by the introduction of dimethylsilylene linkages. The final step involves the addition of hydrochloride ions to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process is designed to be efficient and cost-effective, making the compound readily available for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Morpholine, 4,4’-(p-phenylene)bis(dimethylsilylene)bis(trimethylene)di-, dihydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
Morpholine, 4,4’-(p-phenylene)bis(dimethylsilylene)bis(trimethylene)di-, dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Morpholine, 4,4’-
Propiedades
Número CAS |
84584-51-0 |
|---|---|
Fórmula molecular |
C24H42Cl2N2O2Si2 |
Peso molecular |
517.7 g/mol |
Nombre IUPAC |
[1-[4-(1-dimethylsilylidene-3-morpholin-4-ylpropyl)phenyl]-3-morpholin-4-ylpropylidene]-dimethylsilane;dihydrochloride |
InChI |
InChI=1S/C24H40N2O2Si2.2ClH/c1-29(2)23(9-11-25-13-17-27-18-14-25)21-5-7-22(8-6-21)24(30(3)4)10-12-26-15-19-28-20-16-26;;/h5-8H,9-20H2,1-4H3;2*1H |
Clave InChI |
SNAOGFYZEUOSLA-UHFFFAOYSA-N |
SMILES canónico |
C[Si](=C(CCN1CCOCC1)C2=CC=C(C=C2)C(=[Si](C)C)CCN3CCOCC3)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




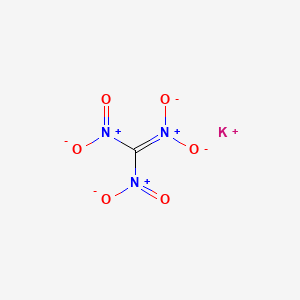
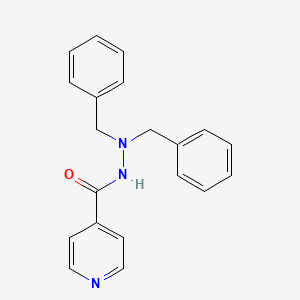
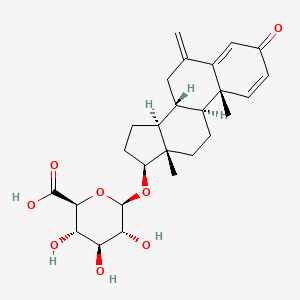
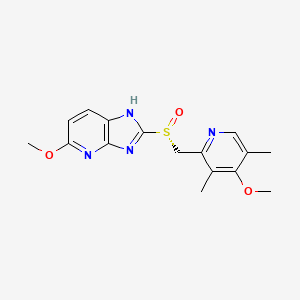
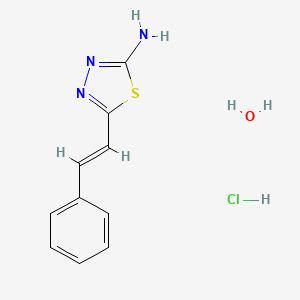
![1-[[1-(4-aminobenzoyl)-2,3-dihydroindol-5-yl]sulfonyl]-4-phenylimidazolidin-2-one](/img/structure/B15193233.png)
